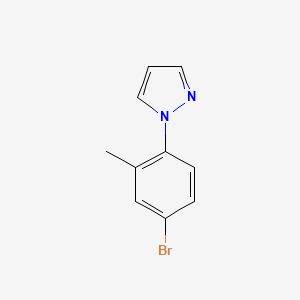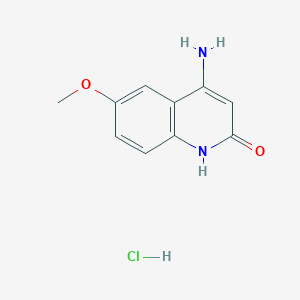
4-Amino-6-methoxy-1,2-dihydroquinolin-2-one hydrochloride
Descripción general
Descripción
“4-Amino-6-methoxy-1,2-dihydroquinolin-2-one hydrochloride” is a chemical compound with the CAS Number: 1423031-87-1 . It has a molecular weight of 226.66 . The IUPAC name for this compound is 4-amino-6-methoxy-2-quinolinol hydrochloride . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “4-Amino-6-methoxy-1,2-dihydroquinolin-2-one hydrochloride” is 1S/C10H10N2O2.ClH/c1-14-6-2-3-9-7 (4-6)8 (11)5-10 (13)12-9;/h2-5H,1H3, (H3,11,12,13);1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“4-Amino-6-methoxy-1,2-dihydroquinolin-2-one hydrochloride” is a powder that is stored at room temperature . It has a molecular weight of 226.66 .Aplicaciones Científicas De Investigación
Tubulin-Polymerization Inhibitors
A study on the optimization of 4-(N-Cycloamino)phenylquinazolines, where the 6-methoxy-1,2,3,4-tetrahydroquinoline moiety plays a crucial role, led to the discovery of new tubulin-polymerization inhibitors targeting the colchicine site. These compounds exhibited potent in vitro cytotoxic activities and significant inhibition of tubulin assembly, with implications for antitumor activity in cancer research (Wang et al., 2014).
Antibacterial Activity
The synthesis and evaluation of 4-aminoquinolines, including derivatives substituted at the 5- and 6-positions, demonstrated slight antibacterial activity against both Gram-positive and Gram-negative bacteria. This research contributes to the ongoing search for novel antibacterial agents (Meyer et al., 2001).
Corrosion Inhibition
A computational study on novel quinoline derivatives, including 4-amino variants, explored their corrosion inhibition performance for iron. Through quantum chemical and molecular dynamics simulations, the study provided insights into the relationship between the molecular structure of quinoline derivatives and their efficacy as corrosion inhibitors (Erdoğan et al., 2017).
Fluorescent Labeling Reagents
6-Methoxy-4-quinolone, an oxidation product related to 4-aminoquinolines, has been identified as a novel fluorophore with strong fluorescence in a wide pH range of aqueous media. Its characteristics make it suitable for biomedical analysis, serving as a promising fluorescent labeling reagent (Hirano et al., 2004).
Electrochemical Sensors for Drug Determination
Recent advancements in electrochemical sensors for the determination of 4-aminoquinoline drugs in biological and environmental samples highlight the importance of these compounds in therapeutic and environmental monitoring. This review underscores the utility of electrochemical methods in the sensitive and selective analysis of 4-aminoquinoline drugs (Matrouf et al., 2022).
Safety and Hazards
The safety information for “4-Amino-6-methoxy-1,2-dihydroquinolin-2-one hydrochloride” includes several hazard statements: H315, H319, H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These codes correspond to specific safety precautions that should be taken when handling this compound.
Propiedades
IUPAC Name |
4-amino-6-methoxy-1H-quinolin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2.ClH/c1-14-6-2-3-9-7(4-6)8(11)5-10(13)12-9;/h2-5H,1H3,(H3,11,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKFIIANZKAZXPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=O)C=C2N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-6-methoxy-1,2-dihydroquinolin-2-one hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(Benzenesulfonyl)methyl]piperidine hydrochloride](/img/structure/B1378561.png)
![3-[(4-Bromophenyl)sulfanyl]azetidine hydrochloride](/img/structure/B1378562.png)
![{[1-(4-bromophenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride](/img/structure/B1378565.png)
![3-Methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione hydrochloride](/img/structure/B1378566.png)
![4-[(Benzenesulfonyl)methyl]piperidine hydrochloride](/img/structure/B1378567.png)
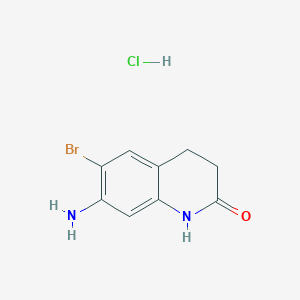

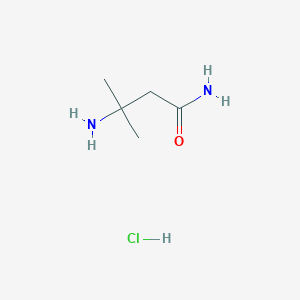
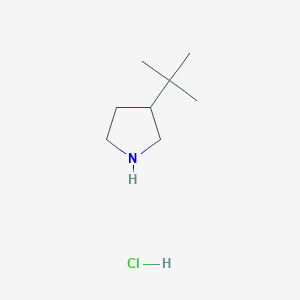
![2-{6-Bromo-8-methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine hydrochloride](/img/structure/B1378578.png)
![4-[4-(aminomethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile hydrochloride](/img/structure/B1378579.png)
![4-(4-{[(Tert-butoxy)carbonyl]amino}piperidin-1-yl)butanoic acid](/img/structure/B1378580.png)
![2-[4-(Aminomethyl)-2-fluorophenyl]-1lambda6,2-thiazolidine-1,1-dione hydrochloride](/img/structure/B1378581.png)
